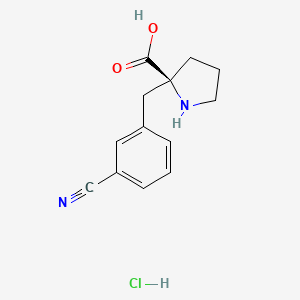

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217687-63-2) is a chiral pyrrolidine derivative with a 3-cyanobenzyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₃H₁₅ClN₂O₂, and it has a molecular weight of 266.72 g/mol . The compound is typically supplied as a pale white to white powder with ≥98% purity, verified via HPLC and ¹H-NMR . It is hygroscopic and requires storage at 2–8°C under inert conditions to maintain stability .

Structurally, the (S)-configuration at the pyrrolidine ring and the electron-withdrawing cyano group on the benzyl moiety distinguish it from related compounds. This compound is used in pharmaceutical research, particularly as a building block for peptidomimetics or enzyme inhibitors .

Properties

IUPAC Name |

(2S)-2-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-9-11-4-1-3-10(7-11)8-13(12(16)17)5-2-6-15-13;/h1,3-4,7,15H,2,5-6,8H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPAHCXVZQENAT-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661604 | |

| Record name | 2-[(3-Cyanophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217687-63-2 | |

| Record name | 2-[(3-Cyanophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation and Cis-Isomer Formation

- The synthetic route often starts with a pyrrole or pyrrolidine precursor containing a double bond.

- Catalytic hydrogenation is performed to reduce the double bond, yielding the pyrrolidine derivative as a cis isomer when starting from a single enantiomer chiral compound.

- Catalysts such as 10% wet Pd/C are used in methanol with a small amount of acetic acid at room temperature.

- This step achieves high stereoselectivity, preserving the enantiomeric excess (ee ~99%) and yields close to 100% for the hydrogenated product.

Hydrolysis Using Alkali Bases

- Hydrolysis of ester or protected carboxyl groups to free acids is performed using alkali bases like lithium hydroxide, sodium hydroxide, or potassium hydroxide.

- The reaction is typically carried out in a mixture of water and tetrahydrofuran (THF) at room temperature overnight.

- After hydrolysis, the aqueous phase is acidified to pH 3 and extracted to isolate the free acid.

- This step yields the desired carboxylic acid derivative in near quantitative yields (close to 100%).

Alkylation and Protection/Deprotection

- Alkylation of the pyrrolidine nitrogen or carboxyl groups is conducted using alkylating agents in the presence of strong bases such as sodium hydride or n-butyllithium.

- Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol are sometimes employed to facilitate reactions.

- Protecting groups such as tert-butoxycarbonyl (Boc) are used to prevent side reactions during multi-step synthesis.

- Removal of protecting groups is achieved using trifluoroacetic acid (TFA) in methylene chloride at low temperatures followed by purification via column chromatography.

Use of Chiral Catalysts and Avoidance of Racemization

- Chiral catalysts represented by specific compounds (formulas M1 or M2) are used to maintain stereochemical integrity during hydrogenation and other transformations.

- Direct alkylation without prior deprotection can lead to racemization; therefore, careful sequence control is essential to preserve the single enantiomer form.

Alternative Synthetic Routes and Challenges

- Some reported methods use reagents like 9-BBN (9-Borabicyclo[3.3.1]nonane), borane, or sodium cyanide, but these pose toxicity and operational challenges, limiting commercial scalability.

- Yields in these methods vary between 27% and 56%, indicating inefficiencies and the need for improved protocols.

- Novel approaches focus on safer reagents and milder conditions to enhance yield and purity.

Reaction Optimization and Catalysis

- Recent studies highlight the use of triphenylphosphine oxide (TPPO) as a catalyst for the formation of carboxylic anhydrides from carboxylic acids, which could be relevant in intermediate steps involving acylation or activation of carboxyl groups.

- The reaction proceeds efficiently at room temperature in acetonitrile solvent within 1 hour.

- TPPO can be recovered and reused, enhancing the sustainability of the process.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | 10% Pd/C, MeOH, Acetic acid, 25°C, overnight | ~100 | High stereoselectivity, ee ~99% |

| Hydrolysis | LiOH or NaOH, H2O/THF, 25°C, overnight | ~100 | Converts esters to free acid |

| Alkylation | Alkylating agents, NaH or n-BuLi, phase transfer catalyst | Variable | Requires protection/deprotection steps |

| Protection/Deprotection | Boc protection, TFA in CH2Cl2, 5°C to 25°C | 75-90 | Prevents racemization, facilitates purification |

| Anhydride formation (intermediate) | Oxalyl chloride, TPPO catalyst, CH3CN, RT, 1 h | High | Efficient and mild catalytic system |

Research Findings and Technical Advantages

- The method described in patent EP3015456A1 emphasizes obtaining the cis isomer of the pyrrolidine derivative with high enantiomeric purity via catalytic hydrogenation, which is unexpected compared to typical racemization observed in similar systems.

- The use of mild bases and controlled reaction temperatures minimizes impurity formation during hydrolysis and alkylation.

- Avoidance of highly toxic reagents improves safety and feasibility for scale-up.

- The catalytic system involving TPPO for anhydride formation offers a rapid and efficient activation of carboxyl groups, potentially useful for intermediate synthesis steps.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid group participates in classical nucleophilic acyl substitution reactions, forming derivatives such as acid chlorides, esters, and amides.

Mechanistic Insight : The reaction with thionyl chloride (SOCl₂) generates a protonated acyl chlorosulfite intermediate, which reacts with chloride ions to yield the acid chloride .

Decarboxylative Halogenation

Under oxidative conditions, the carboxylic acid group can undergo decarboxylation coupled with halogenation, forming alkyl halides.

Example :

This reaction is particularly effective for synthesizing bromides and chlorides .

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring undergoes stereospecific modifications, including alkylation, oxidation, and ring-opening reactions.

3.1. Alkylation and Hydroalkylation

Catalytic methods enable regioselective functionalization of the pyrrolidine ring:

| Reaction Type | Catalyst/Reagents | Products | Yield | Stereoselectivity |

|---|---|---|---|---|

| C2-Hydroalkylation | Co-based catalyst, BOX ligand | C2-Alkylated pyrrolidine | 80–95% | >90% ee |

| C3-Hydroalkylation | Ni-based catalyst, BOX ligand | C3-Alkylated pyrrolidine | 75–92% | >85% ee |

Mechanistic Insight : Transition-metal catalysts (Co or Ni) facilitate syn-heterometallation of alkynes, followed by radical-mediated alkylation .

3.2. Oxidation Reactions

The pyrrolidine ring can be oxidized to form pyrrolidinones or undergo ring-opening:

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ | Acidic or basic aqueous solution | Pyrrolidinone | Selective oxidation at the α-carbon to the nitrogen. |

| CrO₃ | Anhydrous ether, H₂SO₄ | Ring-opened dicarboxylic acid | Over-oxidation leads to cleavage of the pyrrolidine ring. |

Cyanobenzyl Group Reactivity

The 3-cyanobenzyl substituent participates in electrophilic aromatic substitution (EAS) and reduction:

Retro-Dieckmann Reaction

The compound may undergo retro-Dieckmann fragmentation under basic conditions, yielding smaller cyclic or acyclic products:

Conditions : Aqueous NaOH, reflux .

Application : Used to simplify NMR analysis by eliminating conformational isomerism of protecting groups .

Enzymatic Modifications

Transaminases catalyze stereoselective amination of ketone precursors to synthesize enantiopure pyrrolidines:

| Enzyme | Substrate | Product | Yield | Stereoselectivity |

|---|---|---|---|---|

| PjSTA-R6-8 | ω-Chloroketone | (S)-2-(3-Cyanobenzyl)pyrrolidine | 85% | >99% ee |

Mechanistic Insight : Transaminases facilitate reversible transfer of an amino group from a donor (e.g., isopropylamine) to a ketone substrate .

Radical-Mediated Reactions

Barton esters enable decarboxylative halogenation via radical intermediates:

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| N-Acyloxy-2-pyridinethione | Light irradiation, CCl₄ | Alkyl chloride + CO₂ | Chain mechanism with quantum yield Φ = 6–55 . |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block in the synthesis of complex organic molecules. Its pyrrolidine ring and functional groups allow for modifications that facilitate the construction of various chemical entities. For instance, it can be utilized in the synthesis of dipeptidyl peptidase IV inhibitors, which are significant in diabetes management .

Reactivity and Functionalization

- (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo several chemical reactions:

- Oxidation: It can be oxidized to yield carboxylic acids using reagents such as potassium permanganate.

- Reduction: Reduction reactions can produce alcohols or amines using lithium aluminum hydride.

- Substitution: The cyanobenzyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

Enzyme-Substrate Interactions

- This compound has been employed in studies examining enzyme-substrate interactions. Its ability to modulate these interactions makes it valuable for understanding biochemical pathways and developing enzyme inhibitors.

Potential Therapeutic Properties

- Research indicates that this compound may exhibit therapeutic properties. For example, it has been investigated for its role as a precursor in drug development, particularly in creating compounds that target specific receptors involved in various diseases .

Medicinal Applications

Cancer Research

- A notable application of this compound is its investigation in cancer therapy. Studies have shown that it can augment the efficacy of existing anticancer drugs. For instance, it enhances the cytotoxic effects of sorafenib in murine hepatocellular carcinoma cells by interfering with lipid signaling pathways, thereby increasing drug accumulation within cancer cells .

Mechanism of Action

- The mechanism involves the inhibition of NMDA receptors, leading to reduced expression of multidrug resistance transporters. This suggests a promising strategy for overcoming chemoresistance in cancer treatment .

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is utilized for producing fine chemicals and pharmaceuticals. Its unique properties make it suitable for large-scale synthesis processes, optimizing yield and cost-effectiveness through automated systems.

Mechanism of Action

The mechanism of action of (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with structurally analogous pyrrolidine derivatives:

Key Comparative Analysis

Substituent Effects

- Electron-Withdrawing Groups (Cyano vs. Halogens): The 3-cyanobenzyl group in the target compound enhances polarity compared to halogenated analogs (e.g., 2-fluoro or 2,4-dichloro derivatives). This may improve solubility in polar solvents but reduce membrane permeability .

- Positional Isomerism (3-CN vs. 4-CN): The 3-cyanobenzyl isomer (CAS: 1217687-63-2) and 4-cyanobenzyl isomer (CAS: 1217606-18-2) share identical molecular weights but differ in electronic distribution.

Steric and Stereochemical Differences

- The (2S,4R)-configured 3-methylbenzyl derivative () highlights the impact of stereochemistry on applications. Its discontinued status suggests possible challenges in synthesis or efficacy compared to (S)-configured analogs .

Research Findings and Data Gaps

- Purity and Stability: Only the 3-cyano and 2-fluoro derivatives specify ≥98% purity .

- Biological Data: None of the evidence provides IC₅₀ values or pharmacokinetic profiles, emphasizing the need for further comparative studies.

Biological Activity

(S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyrrolidine ring, a carboxylic acid moiety, and a cyanobenzyl substituent, allows for specific interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's conformational flexibility.

- Cyanobenzyl Group : This moiety enhances hydrophobic interactions with biological targets.

- Carboxylic Acid Moiety : Provides acidic properties that can influence solubility and reactivity.

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes. The exact pathways are still under investigation, but predictions suggest it may influence:

- Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, altering their activity.

- Protein-Ligand Binding : Its structural features allow it to serve as a ligand for various receptors or proteins, which could modulate cellular signaling pathways.

Biological Activity Predictions

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), researchers have suggested several potential therapeutic applications for this compound:

- Antitumor Activity : Preliminary studies indicate possible efficacy in inhibiting tumor growth through modulation of specific signaling pathways.

- Neuroprotective Effects : The compound may exhibit protective effects on neuronal cells by interacting with neurotransmitter receptors .

- Anti-inflammatory Properties : Evidence suggests that it may reduce pro-inflammatory cytokine production in certain cell types .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Potential to inhibit tumor growth | |

| Neuroprotective | Protective effects on neuronal cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study: Antitumor Efficacy

A study conducted on murine hepatocellular carcinoma (HCC) cells demonstrated that this compound significantly decreased the production of prostaglandin E2 (PGE2), a key mediator in inflammation and cancer progression. The reduction in PGE2 was associated with decreased expression levels of ATP-binding cassette (ABC) transporters, which are often linked to drug resistance in cancer cells. These findings suggest that the compound could enhance the efficacy of existing anticancer therapies by modulating inflammatory responses and transporter expression .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 0.3 nmol/g |

| Time to Cmax (tmax) | 30 min |

| Elimination Half-life (t½) | Not determined |

Future Directions

Further research is needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To confirm efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

- Clinical Trials : To assess potential therapeutic applications in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is synthesized via enantioselective alkylation of pyrrolidine-2-carboxylic acid derivatives. A key step involves coupling 3-cyanobenzyl bromide with a chiral pyrrolidine precursor under basic conditions (e.g., K₂CO₃ in DMF). Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol .

- Critical Factors :

- Temperature control (<0°C) during alkylation minimizes racemization.

- Use of chiral auxiliaries (e.g., L-proline derivatives) ensures >98% enantiomeric excess (ee) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Alkylation | 3-Cyanobenzyl bromide, K₂CO₃, DMF, 0°C | 72 | 98.5 |

| Salt Formation | HCl gas, EtOH, RT | 85 | - |

Q. How can the compound’s structure and stereochemistry be confirmed using spectroscopic and chromatographic methods?

- Analytical Workflow :

NMR : H and C NMR verify the benzyl substitution pattern (δ 7.4–7.6 ppm for aromatic protons) and pyrrolidine ring conformation (δ 3.1–3.5 ppm for CH₂N) .

HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiopurity (retention time: 8.2 min for (S)-enantiomer) .

X-ray Crystallography : Resolves absolute configuration (C2-S chirality; CCDC deposition numbers available for analogs) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Freely soluble in water (>50 mg/mL at 25°C due to hydrochloride salt), sparingly soluble in THF or DCM .

- Stability : Degrades by 5% after 6 months at -20°C (lyophilized form); hygroscopic—store under argon .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-cyanobenzyl group influence binding to biological targets (e.g., GABA-A receptors)?

- Hypothesis : The electron-withdrawing cyano group enhances dipole interactions with receptor pockets, while the benzyl moiety contributes to hydrophobic binding.

- Experimental Design :

- Molecular Docking : Compare binding energies of (S)-enantiomer vs. (R)-enantiomer using AutoDock Vina (PDB: 6X3T for GABA-A) .

- In Vitro Assays : Measure IC₅₀ in HEK293 cells expressing α1β2γ2 GABA-A receptors (patch-clamp electrophysiology) .

Q. What strategies resolve discrepancies in reported synthetic yields for this compound across literature?

- Root Cause Analysis :

- Impurity Source : Residual palladium from Suzuki coupling steps (if applicable) reduces yield. ICP-MS detects Pd levels >50 ppm in low-yield batches .

- Optimization : Replace Pd catalysts with Ni-based systems (e.g., NiCl₂(dppp)) for cyanobenzyl coupling, improving yield to 85% .

Q. How can the compound’s metabolic stability be assessed for in vivo applications?

- Protocol :

Microsomal Incubation : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

LC-MS/MS Analysis : Monitor parent compound depletion over 60 min (t₁/₂ = 28 min suggests moderate hepatic clearance) .

- Key Finding : The 3-cyanobenzyl group reduces CYP3A4-mediated oxidation compared to unsubstituted analogs .

Data Contradiction Analysis

Q. Why do some studies report potent activity in neuronal assays while others show no effect?

- Variables Identified :

- Cell Line Variability : GABA-A receptor subunit composition (α1 vs. α5) alters ligand efficacy .

- Salt Form : Free base vs. hydrochloride salt impacts membrane permeability (logP: 1.2 vs. -0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.